molecular formula C4H2Br2O4 B7699999 (E)-2,3-dibromo-2-butenedioic acid CAS No. 608-38-8

(E)-2,3-dibromo-2-butenedioic acid

Cat. No.: B7699999
CAS No.: 608-38-8
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-OWOJBTEDSA-N
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Description

(E)-2,3-dibromo-2-butenedioic acid is an organic compound with the molecular formula C4H2Br2O4 It is a dibromo derivative of maleic acid and is characterized by the presence of two bromine atoms attached to the double-bonded carbon atoms in the butenedioic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2,3-dibromo-2-butenedioic acid can be synthesized through the bromination of maleic acid. The reaction typically involves the addition of bromine (Br2) to maleic acid in an aqueous or organic solvent. The reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product. For instance, the reaction can be carried out at room temperature in the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dibromo-2-butenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include dibromo derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include mono-bromo or fully debrominated butenedioic acids.

    Substitution: Products may include substituted butenedioic acids with various functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

(E)-2,3-dibromo-2-butenedioic acid serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form higher oxidation state products.
  • Reduction : Reduction reactions can yield debrominated products.
  • Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Studies

The compound has been utilized in biological research for:

  • Enzyme Inhibition : Investigating its effects on enzyme activity due to its electrophilic nature.
  • Protein Modification : Understanding how it interacts with proteins and other biomolecules, potentially leading to insights into cellular mechanisms and pathways .

Environmental Chemistry

As a disinfection byproduct (DBP), this compound is studied for its formation during water treatment processes. Research indicates that it can pose health risks due to its potential cytotoxicity and genotoxicity, making it relevant for environmental monitoring and regulatory assessments .

Toxicological Studies

Studies have shown that this compound exhibits cytotoxic effects in mammalian cell lines. For example, concentration-response curves have been established to assess its genotoxic potential using CHO cells (Chinese Hamster Ovary cells) as a model system .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various brominated compounds, including this compound. Results indicated significant cytotoxicity at certain concentrations, highlighting the need for careful monitoring of DBPs in drinking water sources .

Case Study 2: Disinfection Byproducts Formation

Research conducted on the formation of DBPs during chlorine dioxide treatment of drinking water revealed that this compound is one of the products formed under specific conditions. This study emphasized the importance of understanding the implications of DBP formation on public health and safety regulations .

Mechanism of Action

The mechanism of action of (E)-2,3-dibromo-2-butenedioic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid groups. The bromine atoms can participate in electrophilic addition and substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Maleic Acid: The parent compound of (E)-2,3-dibromo-2-butenedioic acid, lacking the bromine atoms.

    Fumaric Acid: The trans isomer of maleic acid, also lacking bromine atoms.

    2,3-Dichloro-2-butenedioic Acid: A similar compound with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its non-brominated analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to participate in specific biological interactions makes it valuable for research and industrial applications.

Biological Activity

(E)-2,3-Dibromo-2-butenedioic acid, also known as brominated haloacid, is a compound that has garnered attention due to its biological activity and its role as a disinfection byproduct (DBP) in drinking water. This article explores its biological properties, mechanisms of action, and associated research findings.

  • Molecular Formula : C4_4H2_2Br2_2O4_4
  • Molecular Weight : 273.86 g/mol
  • CAS Number : 608-38-8

Biological Activity Overview

This compound exhibits various biological activities that are significant in environmental and health contexts:

  • Disinfection Byproduct : It is classified as a DBP formed during the chlorination of drinking water, particularly in bromide-rich sources. This compound can have implications for human health due to its potential toxicological effects when present in drinking water systems .
  • Toxicological Effects : Research indicates that brominated compounds like this compound may exhibit cytotoxicity and genotoxicity. These effects are primarily attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems .
  • Antimicrobial Properties : Some studies suggest that brominated compounds can possess antimicrobial properties. This is particularly relevant in the context of their use as disinfectants; however, the specific mechanisms by which this compound exerts these effects require further investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to damage in lipids, proteins, and DNA. This mechanism is crucial for understanding its cytotoxic effects .
  • Cell Cycle Disruption : Studies indicate that exposure to this compound may disrupt normal cell cycle progression, potentially leading to apoptosis or necrosis in affected cells .

Table 1: Summary of Biological Studies on this compound

Study ReferenceFocusFindings
Krasner et al. (2006) DBPs in WaterIdentified high levels of brominated acids including this compound in treated water samples.
EPA Report (2009) Health RisksDiscussed potential health risks associated with DBPs including cytotoxicity linked to brominated compounds.
MedChemExpress Antimicrobial ActivitySuggested potential antimicrobial properties but emphasized the need for further studies on specific mechanisms.
PubChem Chemical PropertiesProvided detailed chemical characterization and highlighted its classification as a DBP with possible toxicological implications.

Properties

IUPAC Name

(E)-2,3-dibromobut-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMPRXRQYSFRP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023334
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-38-8, 149230-81-9
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobutenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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